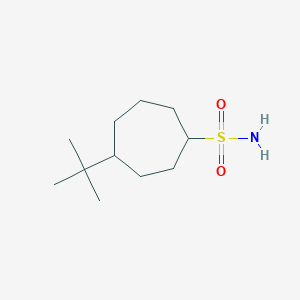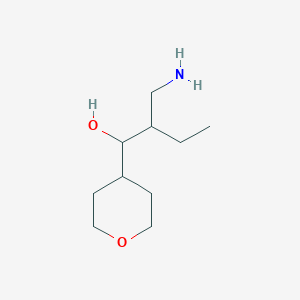
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol is an organic compound that features both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the reaction of a tetrahydropyran derivative with a butanol derivative under conditions that promote the formation of the desired product. Typical reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity of the product, the cost of raw materials, and the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can undergo a variety of chemical reactions due to the presence of its amine and alcohol functional groups. These reactions may include:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: Both the amine and alcohol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group could yield a ketone or aldehyde, while reduction of the amine group could yield a primary amine.
Scientific Research Applications
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for binding to biological targets.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: As an intermediate in the production of materials or chemicals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, and could influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may include other amine-alcohol compounds, such as:
- 2-(Aminomethyl)-1-butanol
- 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-8(7-11)10(12)9-3-5-13-6-4-9/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
AHRFSESGNUYNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


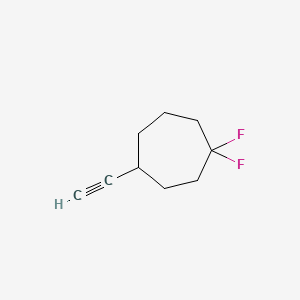
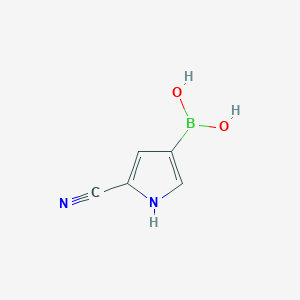
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
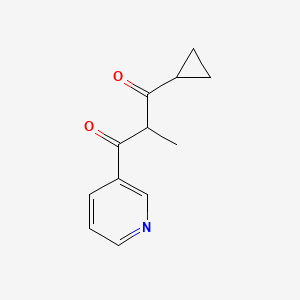
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)


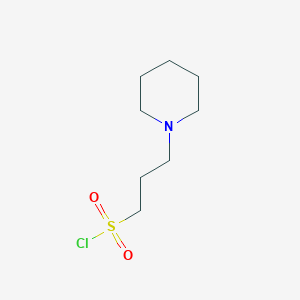
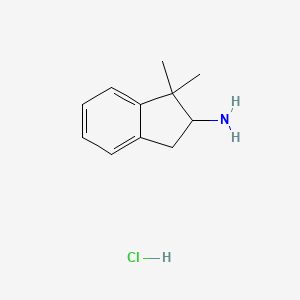
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
